9-(4-Nitrophenyl)-9H-carbazole chemical properties
9-(4-Nitrophenyl)-9H-carbazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 9-(4-Nitrophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 9-(4-Nitrophenyl)-9H-carbazole, a significant organic compound in the field of materials science and a potential scaffold in medicinal chemistry. The document details its molecular structure, spectroscopic characteristics, and crystallographic data. Furthermore, it outlines established experimental protocols for its synthesis and characterization, making it a valuable resource for researchers. The potential applications, particularly in organic electronics, are also discussed, supported by diagrams illustrating key experimental and logical workflows.
Chemical and Physical Properties
9-(4-Nitrophenyl)-9H-carbazole is a solid, crystalline compound. Its core structure consists of a planar carbazole ring system linked to a nitrophenyl group at the nitrogen atom. This substitution significantly influences its electronic and photophysical properties.
Table 1: Summary of Quantitative Data for 9-(4-Nitrophenyl)-9H-carbazole
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 288.30 g/mol | [1][2][3] |
| CAS Number | 16982-76-6 | [1][2][3] |
| Melting Point | 208-209 °C[3] / 211 °C (484.2 K)[4] | [3][4] |
| Appearance | Yellow, block-like crystals | [4] |
| XLogP3 | 4.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Molecular and Crystal Structure
The molecular architecture of 9-(4-Nitrophenyl)-9H-carbazole has been extensively studied using single-crystal X-ray diffraction. The carbazole ring system is noted to be essentially planar.[4][5] The nitrobenzene ring, however, is oriented at a significant dihedral angle to the plane of the carbazole moiety. This angle has been reported as 53.08 (4)°.[4] In the solid state, the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which can lead to the formation of dimers.[4]
Table 2: Crystal Structure Data for 9-(4-Nitrophenyl)-9H-carbazole
| Parameter | Value | Source |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a (Å) | 8.356 (2) | [4] |
| b (Å) | 21.620 (5) | [4] |
| c (Å) | 8.153 (2) | [4] |
| β (°) | 105.592 (4) | [4] |
| Volume (ų) | 1418.7 (6) | [4] |
| Z | 4 | [4] |
| Temperature (K) | 292 | [4] |
Experimental Protocols
Synthesis of 9-(4-Nitrophenyl)-9H-carbazole
A common synthetic route involves the N-arylation of carbazole. The following protocol is a generalized procedure based on published methods.[4]
Materials:
-
Carbazole
-
1-Nitro-4-iodobenzene (or a similar activated nitrobenzene)
-
Potassium hydroxide (KOH) or another suitable base
-
Solvent (e.g., 1-nitrobenzene used as both reactant and solvent)[4]
Procedure:
-
Carbazole (e.g., 3.0 mmol, 501.6 mg) and potassium hydroxide (e.g., 5.0 mmol, 280.0 mg) are dissolved in 1-nitrobenzene (10 ml).[4]
-
The mixture is stirred and heated, leading to the formation of a clear orange solution.[4]
-
The reaction is monitored for completion (e.g., by TLC).
-
Upon completion, the solvent is removed by evaporation under reduced pressure.[4]
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethyl acetate, to yield the final product.[4]
Caption: Workflow for the synthesis of 9-(4-Nitrophenyl)-9H-carbazole.
Structural and Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.
X-ray Crystallography:
-
Single crystals suitable for diffraction are grown from a solution (e.g., by slow evaporation).
-
Data is collected using a single-crystal X-ray diffractometer, such as a Siemens SMART CCD area-detector.[4]
-
The structure is solved using direct methods and refined on F².[4]
Spectroscopy:
-
¹H and ¹³C NMR: Spectra are recorded on an NMR spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃).[4] The resulting spectra are used to confirm the proton and carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: FTIR spectra are often obtained using the KBr wafer technique to identify characteristic functional group vibrations.[1]
-
Mass Spectrometry (MS): GC-MS analysis is used to determine the molecular weight and fragmentation pattern of the compound.[1] The top mass-to-charge ratio (m/z) peak is observed at 288, corresponding to the molecular ion.[1]
Caption: Standard workflow for the characterization of the title compound.
Spectroscopic Data Summary
-
¹H NMR (CDCl₃): A published spectrum shows characteristic signals including a doublet at approximately 8.48 ppm and multiplets between 7.35 and 7.80 ppm, corresponding to the aromatic protons on the carbazole and nitrophenyl rings.[4]
-
Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 288, which corresponds to the molecular ion [M]⁺. The second-highest peak is observed at m/z 241.[1]
-
IR Spectroscopy (KBr Wafer): The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule, such as N-O stretching for the nitro group and C-H and C=C stretching for the aromatic rings.[1]
Applications and Reactivity
Carbazole-based compounds are of significant interest due to their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties.[6][7] These characteristics make them prime candidates for applications in organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in OLEDs due to their high triplet energy and good charge-transporting properties.[4][6] 9-(4-Nitrophenyl)-9H-carbazole itself emits blue luminescence in both the solid state and in organic solutions when irradiated with UV light, making it a material of interest for blue emitters.[4]
-
Synthetic Intermediate: This compound serves as a useful intermediate for constructing more complex carbazole derivatives with extended aromatic systems for various electronic and photophysical applications.[4]
-
Biological Activity of Derivatives: While the specific biological activity of 9-(4-Nitrophenyl)-9H-carbazole is not extensively documented in the provided results, the broader class of N-substituted carbazole derivatives has been investigated for various pharmacological activities, including antimicrobial and neuroprotective effects.[8][9] For instance, other nitrophenyl-containing carbazole structures have been evaluated for their antibacterial and antifungal properties.[9]
Caption: Relationship between molecular structure, properties, and applications.
References
- 1. 9-(4-Nitrophenyl)-9H-carbazole | C18H12N2O2 | CID 625649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-(4-NITROPHENYL)-9H-CARBAZOLE | 16982-76-6 [chemicalbook.com]
- 3. exchemistry.com [exchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
